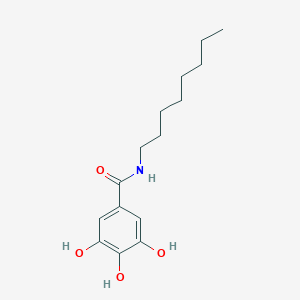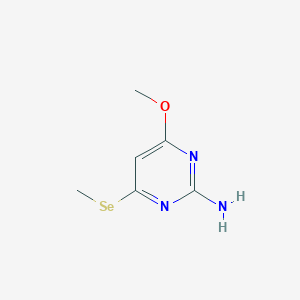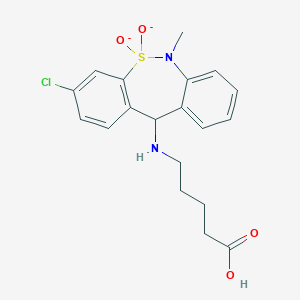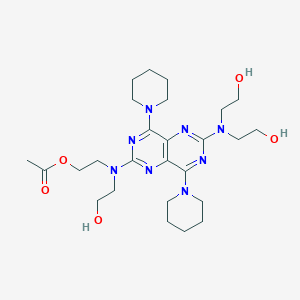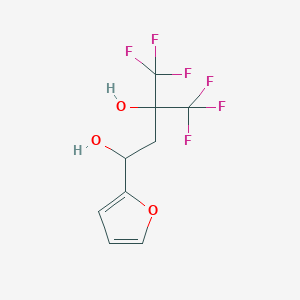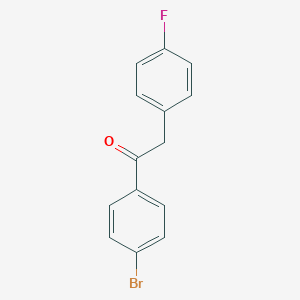
1-acetyl-6-chloro-1H-indol-3-yl acetate
概要
説明
Synthesis Analysis
Several synthetic methods can yield this compound. One notable approach is the Fischer indole synthesis , which involves the reaction of a ketone (such as cyclohexanone) with a hydrazine derivative (e.g., phenylhydrazine hydrochloride) in the presence of a strong acid (e.g., methanesulfonic acid). This process leads to the formation of the tricyclic indole structure, which can subsequently be modified to obtain 1-acetyl-6-chloro-1H-indol-3-yl acetate .
Molecular Structure Analysis
The molecular structure of 1-acetyl-6-chloro-1H-indol-3-yl acetate consists of an indole ring fused with an acetate moiety. The chlorine atom is positioned at the 6-position of the indole ring. The acetyl group is attached to the nitrogen atom of the indole ring. The overall structure contributes to its biological activity and reactivity .
Physical and Chemical Properties
科学的研究の応用
Multicomponent Reactions (MCRs)
“1-acetyl-6-chloro-1H-indol-3-yl acetate” plays a significant role in MCRs, which are sustainable strategies for synthesizing complex molecules. These reactions are high-yielding, time- and cost-effective, and align with green chemistry principles . The indole derivatives, including this compound, serve as efficient precursors for generating biologically active structures like carbazole, triazole, and pyrazole derivatives.
Synthesis of Alkaloid Derivatives
Indole derivatives are prevalent in natural products and drugs, particularly alkaloids. They are crucial in cell biology and the synthesis of compounds for treating various disorders. The compound is instrumental in constructing indoles as moieties in selected alkaloids .
Antimicrobial Applications
The indole nucleus, part of “1-acetyl-6-chloro-1H-indol-3-yl acetate”, exhibits significant antimicrobial properties. It has been used to synthesize derivatives that are tested for their in vitro antimycobacterial activity against various strains of mycobacteria .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activities. Compounds like “1-acetyl-6-chloro-1H-indol-3-yl acetate” are used to create novel indolyl and oxochromenyl xanthenone derivatives, which have shown promise in molecular docking studies as anti-HIV-1 agents .
特性
IUPAC Name |
(1-acetyl-6-chloroindol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)14-6-12(17-8(2)16)10-4-3-9(13)5-11(10)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHGAYIKCAZFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470835 | |
| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-6-chloro-1H-indol-3-yl acetate | |
CAS RN |
108761-33-7 | |
| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



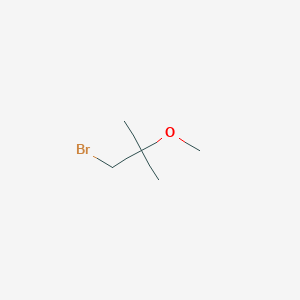
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
